![molecular formula C19H24O2 B1293728 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid CAS No. 56531-57-8](/img/structure/B1293728.png)
3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid
Overview
Description
3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid is a specialty product for proteomics research . It’s a derivative of adamantane, which is the simplest carboxylic acid .
Synthesis Analysis
While specific synthesis information for 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid is not available, a related compound, 3-Phenyl-adamantane-1-carboxylic acid (PACA), was synthesized and characterized by X-ray diffraction (XRD), thermogravimetric analysis (TGA), and Fourier transform infrared spectroscopy (FTIR) .Physical And Chemical Properties Analysis
The molecular weight of 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid is approximately 280.4 Da . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Medicinal Chemistry
Adamantane and its derivatives, including DMAC, have been introduced into many drugs for current clinical research . Some of these drugs are used for the treatment of neurological diseases .
Antiviral Agents
Adamantane-based compounds like DMAC have been used as antiviral agents . They have shown effectiveness against various types of viruses.
Type-2 Diabetes Treatment
DMAC and other adamantane derivatives have been used as agents against type-2 diabetes . They have shown potential in controlling blood sugar levels.
Synthesis of Nanoparticles
DMAC can act as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt 3 nanoparticles . These nanoparticles have applications in various fields like electronics, medicine, and energy.
Optoelectronic Materials
DMAC can be used as an additive in polycondensation reactions to yield conjugated polymers . These polymers can be used as optoelectronic materials, which have applications in devices like solar cells, light-emitting diodes, and photodetectors.
Material Science
DMAC, being an adamantane-based compound, can be a beneficial complement or extension to the existing adamantyl-based materials . It can be characterized by X-ray diffraction (XRD), thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), etc .
Mechanism of Action
Target of Action
Adamantane and its derivatives have been introduced into many drugs for current clinical research and some of them are used for the treatment of neurological disease and/or used as the antiviral agents as well as the agents against type-2 diabetes .
Mode of Action
It’s known that adamantane derivatives can interact with their targets in a variety of ways, often by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Adamantane derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound’s action can be wide-ranging, depending on its mode of action and the biochemical pathways it affects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
properties
IUPAC Name |
3-(3,4-dimethylphenyl)adamantane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-12-3-4-16(5-13(12)2)18-7-14-6-15(8-18)10-19(9-14,11-18)17(20)21/h3-5,14-15H,6-11H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUAHUMJPBHFKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971978 | |
Record name | 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid | |
CAS RN |
56531-57-8 | |
Record name | 3-(3,4-Dimethylphenyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56531-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Adamantanecarboxylic acid, 1-(3,4-xylyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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